molecular formula C31H60O8 B167638 2,2-Bis(4,4-di-tert-butyldioxycyclohexyl)propane CAS No. 1705-60-8

2,2-Bis(4,4-di-tert-butyldioxycyclohexyl)propane

Cat. No. B167638
CAS RN: 1705-60-8
M. Wt: 560.8 g/mol
InChI Key: ZHKCHSNXUCRFSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Bis(4,4-di-tert-butyldioxycyclohexyl)propane involves the reaction of bisphenol A with cyclohexanedimethanol to form a diol intermediate. The diol intermediate is then reacted with tert-butyl acrylate to form 2,2-Bis(4,4-di-tert-butyldioxycyclohexyl)propane. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of a high-quality polymer.


Molecular Structure Analysis

The molecular weight of 2,2-Bis(4,4-di-tert-butyldioxycyclohexyl)propane is 560.8 g/mol. The InChI Key is ZHKCHSNXUCRFSM-UHFFFAOYSA-N.


Chemical Reactions Analysis

2,2-Bis(4,4-di-tert-butyldioxycyclohexyl)propane is a good oxidizing agent . Organic compounds can ignite on contact with concentrated peroxides .

Safety And Hazards

2,2-Bis(4,4-di-tert-butyldioxycyclohexyl)propane is a strong oxidizer . Contact with other material may cause fire . It may explode from heat or contamination . It may ignite combustibles (wood, paper, oil, clothing, etc.) . It may be ignited by heat, sparks or flames . It may burn rapidly with flare-burning effect . Containers may explode when heated . Runoff may create fire or explosion hazard .

properties

IUPAC Name

4-[2-[4,4-bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O8/c1-25(2,3)32-36-30(37-33-26(4,5)6)19-15-23(16-20-30)29(13,14)24-17-21-31(22-18-24,38-34-27(7,8)9)39-35-28(10,11)12/h23-24H,15-22H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKCHSNXUCRFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOC1(CCC(CC1)C(C)(C)C2CCC(CC2)(OOC(C)(C)C)OOC(C)(C)C)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O8
Record name 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE
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DSSTOX Substance ID

DTXSID8061890
Record name Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl)
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Molecular Weight

560.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane

CAS RN

1705-60-8
Record name 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE
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URL https://cameochemicals.noaa.gov/chemical/6172
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1,1′,1′′,1′′′-[(1-Methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl) peroxide]
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Record name Peroxide, 1,1',1'',1'''-((1-methylethylidene)di-4-cyclohexanyl-1-ylidene)tetrakis(2-(1,1-dimethylethyl)
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Record name Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl)
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Record name Peroxide, 1,1',1'',1'''-[(1-methylethylidene)di-4-cyclohexanyl-1-ylidene]tetrakis[2-(1,1-dimethylethyl)
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Record name 2,2-bis(4,4-di-tert-butyldioxycyclohexyl)propane
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